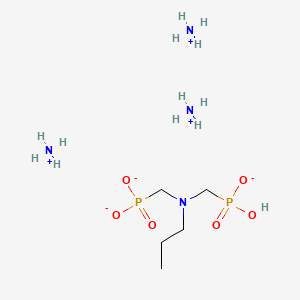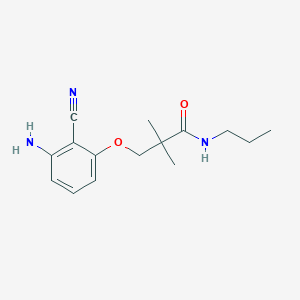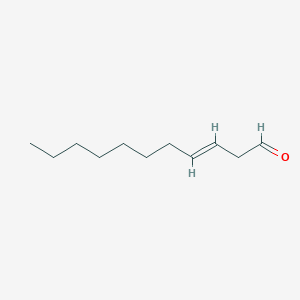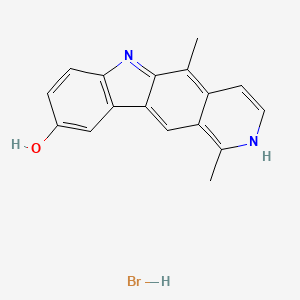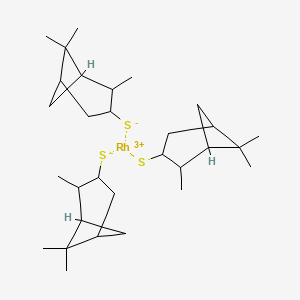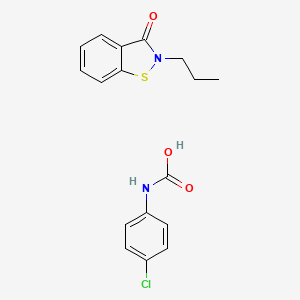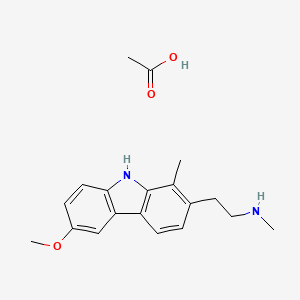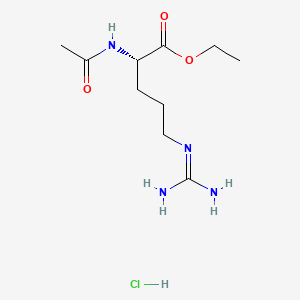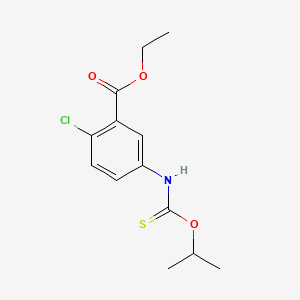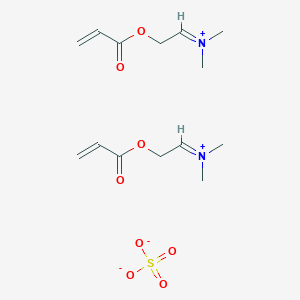
Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate is a chemical compound with the molecular formula C14H28N2O8S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of acrylate groups and dimethylammonium functionalities, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate typically involves the reaction of 2-(acryloyloxy)ethyl dimethylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2(2-(acryloyloxy)ethyl dimethylamine)+H2SO4→Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate undergoes various chemical reactions, including:
Polymerization: The acrylate groups in the compound can undergo polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The dimethylammonium groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include initiators for polymerization (e.g., benzoyl peroxide) and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include polymers with specific properties and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and therapeutic applications.
Industry: Utilized in the production of coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate involves its interaction with various molecular targets and pathways. The acrylate groups can participate in polymerization reactions, forming cross-linked networks, while the dimethylammonium groups can interact with biological molecules, influencing their function and activity. These interactions contribute to the compound’s unique properties and applications .
Comparison with Similar Compounds
Similar Compounds
(2-(acryloyloxy)ethyl)trimethylammonium chloride: Similar in structure but with a chloride counterion instead of sulphate.
(2-(acryloyloxy)ethyl)dimethylammonium chloride: Another similar compound with a chloride counterion.
Uniqueness
Bis((2-(acryloyloxy)ethyl)dimethylammonium) sulphate is unique due to its sulphate counterion, which can influence its solubility, reactivity, and overall properties compared to its chloride counterparts. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
85422-97-5 |
|---|---|
Molecular Formula |
C14H24N2O8S |
Molecular Weight |
380.42 g/mol |
IUPAC Name |
dimethyl(2-prop-2-enoyloxyethylidene)azanium;sulfate |
InChI |
InChI=1S/2C7H12NO2.H2O4S/c2*1-4-7(9)10-6-5-8(2)3;1-5(2,3)4/h2*4-5H,1,6H2,2-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
OJTIDBKJZRGLEY-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](=CCOC(=O)C=C)C.C[N+](=CCOC(=O)C=C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


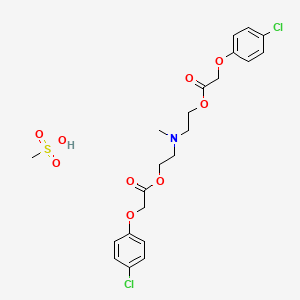
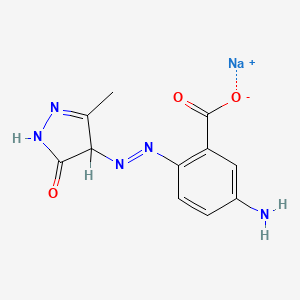
![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)
